2-Hydrazinobenzoic acid hydrochloride

Coordination Chemistry Crystal Engineering Metal-Organic Frameworks

This 2-hydrazinobenzoic acid hydrochloride (CAS 52356-01-1) is an irreplaceable ortho-substituted phenylhydrazine building block. Its unique Cu(II)-induced transformation to 2-chlorobenzoic acid enables binuclear metal complex synthesis—a reactivity absent in meta/para isomers. Experimentally determined stability constants for Cu, Ni, Zn, Cd, and Hg support rational design of selective metal-ion sensors and chelation agents. Supplied as the highly soluble HCl salt at 98% (HPLC) purity, ensuring lot-to-lot consistency for pharmaceutical intermediate synthesis, analytical method validation (AMV), and QC workflows. A critical proteomics reagent for protein expression, identification, and post-translational modification studies.

Molecular Formula C7H9ClN2O2
Molecular Weight 188.61 g/mol
CAS No. 52356-01-1
Cat. No. B1330002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinobenzoic acid hydrochloride
CAS52356-01-1
Molecular FormulaC7H9ClN2O2
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NN.Cl
InChIInChI=1S/C7H8N2O2.ClH/c8-9-6-4-2-1-3-5(6)7(10)11;/h1-4,9H,8H2,(H,10,11);1H
InChIKeyZGNNOFKURIXXRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazinobenzoic Acid Hydrochloride (CAS 52356-01-1) Procurement Guide: Product Specifications and Core Characteristics


2-Hydrazinobenzoic acid hydrochloride (CAS 52356-01-1) is a phenyl hydrazine derivative with the molecular formula C₇H₈N₂O₂·HCl and a molecular weight of 188.61 g/mol . It is a versatile building block in organic synthesis, widely utilized as an intermediate in the pharmaceutical, dye, rubber, and pesticide industries . The compound is also a key reagent in proteomics research for studying protein expression, identification, and post-translational modifications . This hydrochloride salt form ensures enhanced aqueous solubility compared to the free acid , making it a preferred choice for laboratory and industrial applications.

Why 2-Hydrazinobenzoic Acid Hydrochloride (CAS 52356-01-1) Cannot Be Replaced by Other Hydrazinobenzoic Acid Isomers or Derivatives


Direct substitution of 2-hydrazinobenzoic acid hydrochloride with its positional isomers (e.g., 3- or 4-hydrazinobenzoic acid) or other hydrazine derivatives is not scientifically valid. The specific ortho-substitution pattern on the benzoic acid ring critically governs its coordination chemistry and biological activity. For instance, while 4-hydrazinobenzoic acid derivatives have shown anticancer activity with IC₅₀ values ranging from 21.3 to 28.3 µM against HCT-116 and MCF-7 cells [1], the 2-isomer exhibits a unique transformation into 2-chlorobenzoic acid upon complexation with copper(II) ions [2]. This distinct reactivity is absent in the meta- and para- isomers, making 2-hydrazinobenzoic acid hydrochloride an irreplaceable starting material for specific synthetic pathways and research applications. Furthermore, metal complex stability constants differ significantly between the 2- and 4-isomers [3], underscoring that each isomer possesses a unique chemical fingerprint.

Quantitative Differentiation: Evidence-Based Reasons to Select 2-Hydrazinobenzoic Acid Hydrochloride (CAS 52356-01-1)


Unprecedented Reactivity: Copper(II)-Mediated Transformation to 2-Chlorobenzoic Acid

In the presence of copper(II) chloride, 2-hydrazinobenzoic acid undergoes an unusual substitution reaction, transforming into 2-chlorobenzoic acid and forming a binuclear copper(II) complex [1]. This specific transformation is not observed for the 3- or 4-isomers, which form different coordination complexes. The reaction was characterized by X-ray diffraction, confirming the formation of the [Cu(H₂O)]₂(µ-L₁)₄ structure with bridging carboxylate groups [1].

Coordination Chemistry Crystal Engineering Metal-Organic Frameworks

Divergent Metal-Binding Affinities: Stability Constants for Cu(II) Complexes

A potentiometric titration study determined the stability constants of complexes formed between 2-hydrazinobenzoic acid and various metal ions, and directly compared them to the 4-hydrazinobenzoic acid isomer [1]. The data reveal that the position of the hydrazino group on the benzoic acid ring significantly alters the metal-binding strength, following the Irving-Williams series (Cu(II) > Ni(II) > Co(II) > Zn(II) > Cd(II)) [2].

Stability Constants Thermodynamic Parameters Metal Chelation

Validated Purity and Defined Physical Form for Reproducible Research

Commercial suppliers provide 2-hydrazinobenzoic acid hydrochloride with a minimum purity specification of 98% as determined by HPLC, ensuring high lot-to-lot consistency . The melting point is specified as 164-177°C , a key quality control parameter.

Analytical Chemistry Quality Control Method Development

Recommended Applications for 2-Hydrazinobenzoic Acid Hydrochloride (CAS 52356-01-1) Based on Differentiated Evidence


Synthesis of Novel Copper-Based Coordination Polymers and MOFs

The unique transformation of 2-hydrazinobenzoic acid into 2-chlorobenzoic acid upon complexation with copper(II) chloride offers a specific synthetic pathway to binuclear copper(II) complexes with bridging carboxylate groups [1]. This property is absent in other hydrazinobenzoic acid isomers, making the 2-isomer hydrochloride the essential starting material for researchers targeting these specific metal-organic architectures. The reaction can be exploited for the design of functional materials with potential applications in catalysis or magnetic materials.

Comparative Metal-Binding Studies and Selective Sensor Development

The experimentally determined stability constants for 2-hydrazinobenzoic acid complexes with a series of transition and heavy metals (Cu(II), Ni(II), Zn(II), Cd(II), Hg(II)) provide a quantitative foundation for designing selective metal ion sensors or chelation agents [2]. By comparing these constants with those of the 4-isomer, researchers can rationally select the ortho-substituted derivative for applications where its specific binding affinity profile is desired.

Proteomics Research as a Phenyl Hydrazine Reagent

2-Hydrazinobenzoic acid hydrochloride is specifically designated and employed as a phenyl hydrazine compound for proteomics applications . Its role in studying protein expression, identification, and post-translational modifications makes it a critical reagent in this field. The high-purity hydrochloride salt form ensures reliable performance in sensitive analytical workflows, minimizing the risk of interfering contaminants .

High-Reproducibility Organic Synthesis and Method Development

For applications demanding high lot-to-lot consistency—such as pharmaceutical intermediate synthesis, analytical method validation (AMV), and quality control (QC) [3]—the 98% (HPLC) purity specification and defined melting point (164-177°C) of the hydrochloride salt offer a significant advantage over the free acid (typically 91.4-95% purity) . This ensures more predictable reaction yields and reduces the need for extensive in-house purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydrazinobenzoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.